![molecular formula C15H17N3O3 B13463394 3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(aminomethyl)-5-methyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine-2,6-dione core, which is a six-membered ring containing nitrogen and oxygen atoms, and an isoindoline moiety, which is a bicyclic structure containing nitrogen. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(aminomethyl)-5-methyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a piperidine-2,6-dione derivative with an isoindoline derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[6-(aminomethyl)-5-methyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[6-(aminomethyl)-5-methyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-(aminomethyl)-5-methyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but differs in the position of the aminomethyl group.
3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This derivative has a methoxy group instead of an aminomethyl group, which can alter its reactivity and biological activity.
Uniqueness
The uniqueness of 3-[6-(aminomethyl)-5-methyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-6-methyl-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O3/c1-8-4-10-7-18(12-2-3-13(19)17-14(12)20)15(21)11(10)5-9(8)6-16/h4-5,12H,2-3,6-7,16H2,1H3,(H,17,19,20) |
InChI Key |
LEBPICVAEAWHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CN)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
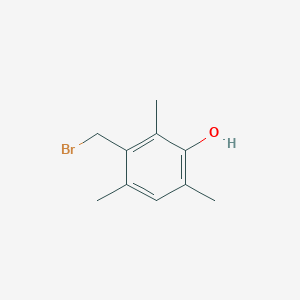
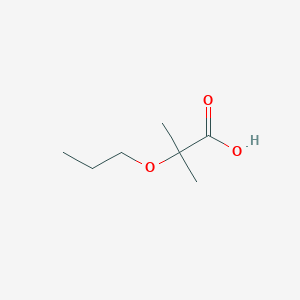
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)
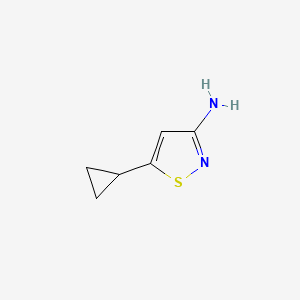

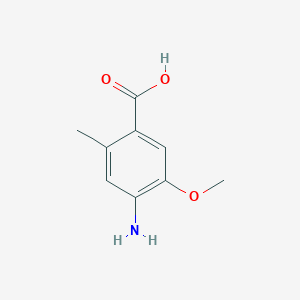
![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
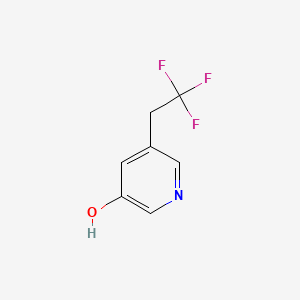
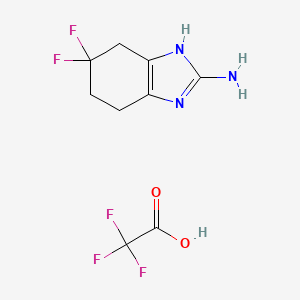
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
